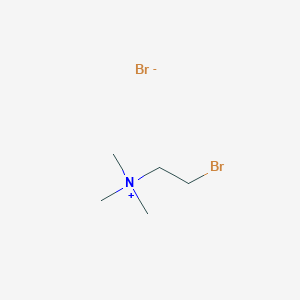

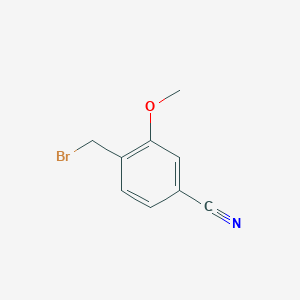

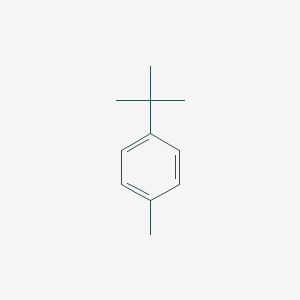

4-(Bromomethyl)-3-methoxybenzonitrile

Übersicht

Beschreibung

4-(Bromomethyl)-3-methoxybenzonitrile is a compound of interest in various chemical research and development areas. Its structure comprises a bromomethyl group attached to a benzonitrile ring with a methoxy substituent, making it a valuable intermediate for synthetic organic chemistry applications.

Synthesis Analysis

The synthesis of compounds similar to 4-(Bromomethyl)-3-methoxybenzonitrile often involves halogenation, nucleophilic substitution, and functional group transformations. For instance, methyl 4-bromo-2-methoxybenzoate has been synthesized from 4-bromo-2-fluorotoluene through bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification processes with an overall yield of about 47% and purity of 99.8% (Chen, 2008).

Molecular Structure Analysis

Molecular structure and conformation studies of related brominated compounds reveal insights into their geometrical parameters, including bond lengths, angles, and dihedral angles, obtained through X-ray crystallography and spectroscopic methods. For example, the structure and vibrational analysis of 4-bromo-3-(methoxymethoxy) benzoic acid have been detailed, providing insights into bond orientations and electronic properties (S. Yadav et al., 2022).

Chemical Reactions and Properties

Brominated aromatic nitriles, like 4-(Bromomethyl)-3-methoxybenzonitrile, participate in various chemical reactions, including nucleophilic substitution and coupling reactions. The reactivity towards different conditions and reagents can significantly impact the synthesis of target molecules. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines demonstrates the potential of brominated intermediates in forming complex heterocyclic structures (Jun He et al., 2016).

Wissenschaftliche Forschungsanwendungen

Molecular Geometry and Vibrational Frequencies : A study by Shajikumar and Raman (2018) in the "Oriental Journal of Chemistry" discusses the similarity of 4-Bromo-3-methylbenzonitrile's (a related compound) molecular geometry and vibrational frequencies to those of acetone, highlighting the potential for using computational methods to predict its thermodynamic properties (Shajikumar & Raman, 2018).

Synthesis of New Compounds : Gadaginamath and Patil (2002) in "ChemInform" synthesized new compounds, including 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile, demonstrating the utility of bromomethyl-benzonitrile derivatives in creating novel chemical entities (Gadaginamath & Patil, 2002).

Solar Cell Applications : Prakasam, Sakthi, and Anbarasan (2013) researched 4-methoxybenzonitrile dye sensitizer for dye-sensitized solar cells, indicating the relevance of benzonitrile derivatives in renewable energy technology (Prakasam, Sakthi, & Anbarasan, 2013).

Hydrogen-Bonded Complexes : Bocharov et al. (1998) studied hydrogen-bonded complexes of 4-methoxybenzonitrile, revealing insights into its behavior in solution and its influence on NMR spectral properties (Bocharov, Bureiko, Golubev, & Shajakhmedov, 1998).

Derivatizing Agent for Fatty Acids : Ertel and Carstensen (1987) explored 4-bromomethyl-7-methoxycoumarin as a derivatizing agent for fatty acids, although they noted limitations due to base-catalyzed solvolysis (Ertel & Carstensen, 1987).

Tyrosinase Inhibitors : Nihei and Kubo (2019) discovered that benzonitriles, including 4-methylbenzonitrile, act as tyrosinase inhibitors, demonstrating a potential application in pharmaceuticals (Nihei & Kubo, 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

4-(Bromomethyl)-3-methoxybenzonitrile is primarily used in the synthesis of substances in laboratory settings . It is often used as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

In SM cross-coupling reactions, 4-(Bromomethyl)-3-methoxybenzonitrile interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 4-(Bromomethyl)-3-methoxybenzonitrile are primarily related to the formation of carbon–carbon bonds in organic synthesis . The compound’s action can lead to the creation of new organoboron reagents, which can be used in further reactions . The downstream effects of these reactions can include the synthesis of complex organic molecules, contributing to various fields such as medicinal chemistry and materials science.

Pharmacokinetics

It’s important to note that the compound is classified as a skin corrosive, serious eye damage inducer, and respiratory sensitizer . Therefore, its bioavailability and potential effects on biological systems should be considered with caution.

Result of Action

The result of the action of 4-(Bromomethyl)-3-methoxybenzonitrile is the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules . On a molecular and cellular level, it’s important to note that the compound may cause severe skin burns, eye damage, and may induce respiratory sensitization if inhaled .

Action Environment

The action of 4-(Bromomethyl)-3-methoxybenzonitrile is influenced by various environmental factors. For instance, the success of SM cross-coupling reactions depends on the presence of a transition metal catalyst, typically palladium . Additionally, the reactions are typically carried out under mild and functional group tolerant conditions . The stability of the compound can also be influenced by factors such as temperature and pH.

Eigenschaften

IUPAC Name |

4-(bromomethyl)-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOJMSXNCBJLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563638 | |

| Record name | 4-(Bromomethyl)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-3-methoxybenzonitrile | |

CAS RN |

104436-60-4 | |

| Record name | 4-(Bromomethyl)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

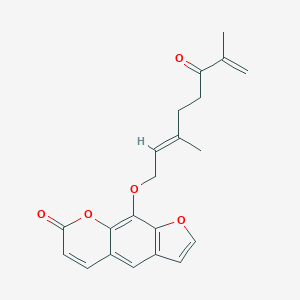

![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)

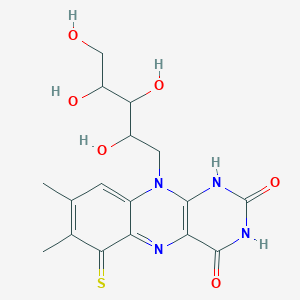

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)